3-Mercapto-2-ethylpropanol

Analytical Chemistry Flavor Science Quality Control

3-Mercapto-2-ethylpropanol (synonym: 2-(sulfanylmethyl)butan-1-ol) is a branched, primary mercapto alcohol with the molecular formula C5H12OS and a molecular weight of 120.21 g/mol. This compound belongs to the class of polyfunctional thiols, which are widely studied for their potent olfactory properties in flavor, fragrance, and food science applications.

Molecular Formula C5H12OS
Molecular Weight 120.22 g/mol
CAS No. 144686-31-7
Cat. No. B12544094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Mercapto-2-ethylpropanol
CAS144686-31-7
Molecular FormulaC5H12OS
Molecular Weight120.22 g/mol
Structural Identifiers
SMILESCCC(CO)CS
InChIInChI=1S/C5H12OS/c1-2-5(3-6)4-7/h5-7H,2-4H2,1H3
InChIKeyWPGXWRDNSGSYBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Mercapto-2-ethylpropanol (CAS 144686-31-7): Structural and Physicochemical Baseline for Procurement Decisions


3-Mercapto-2-ethylpropanol (synonym: 2-(sulfanylmethyl)butan-1-ol) is a branched, primary mercapto alcohol with the molecular formula C5H12OS and a molecular weight of 120.21 g/mol [1]. This compound belongs to the class of polyfunctional thiols, which are widely studied for their potent olfactory properties in flavor, fragrance, and food science applications [2]. Its structural hallmark is a 2-ethyl substitution on the propanol backbone, which distinguishes it from the more common linear or 2-methyl-branched analogs. The compound’s calculated physicochemical properties—including a LogP of 0.93 and a polar surface area (PSA) of 59.03 Ų —indicate moderate hydrophilicity, which can influence its partitioning behavior in complex matrices such as beverages or formulated consumer products.

Why 3-Mercapto-2-ethylpropanol Cannot Be Interchanged with Other Mercapto Alcohols in Research and Product Development


Polyfunctional thiols are notorious for exhibiting dramatic variations in odor character, threshold, and analytical behavior with only minor structural modifications [1]. The introduction of an ethyl branch at the C2 position in 3-mercapto-2-ethylpropanol, compared to a methyl branch in its closest homolog, 3-mercapto-2-methylpropanol, alters the molecule's steric and electronic environment around both the thiol and hydroxyl groups. This structural nuance directly impacts its gas chromatographic retention, its interaction with olfactory receptors, and its chemical reactivity. Consequently, generic substitution based solely on the presence of a mercapto-alcohol functional group risks failing analytical method validation, altering a product’s sensory signature, or compromising the outcome of a structure-activity relationship study. The following quantitative evidence, although limited by the compound's niche status, highlights the specific differentiation points a scientific user must verify before selecting an alternative.

Quantitative Differentiation Evidence for 3-Mercapto-2-ethylpropanol Against Analogous Mercapto Alcohols


Gas Chromatographic Kovats Retention Index on a Non-Polar Column vs. the Closest C4 Homolog

3-Mercapto-2-ethylpropanol exhibits a Kovats retention index (RI) of 1020 on a CP-Sil-5CB (non-polar) column [1]. This value is higher than the RI of its closest structural homolog, 3-mercapto-2-methylpropanol (C4 chain with a methyl branch), which, based on its smaller molecular size, is predicted to elute earlier under identical conditions. This difference provides a critical parameter for chromatographic separation and unambiguous identification in complex mixtures.

Analytical Chemistry Flavor Science Quality Control

Reported Odor Character Purity: Defining a Specific Single-Note Profile

The odor of 3-mercapto-2-ethylpropanol is consistently reported as a single descriptor: 'onion' [1]. This contrasts with the odor profile of 3-mercapto-2-methylpropanol, which is described by a multi-note profile including 'leek, onion, broth, sweaty' [2]. The simpler, single-note olfactory character of the C5 ethyl-branched compound may be advantageous for applications requiring a targeted, unadulterated alliaceous (onion-like) note without the background complexity of sweaty or meaty nuances.

Sensory Science Flavor Chemistry Consumer Product Development

Predicted Hydrophobicity (cLogP) as a Selector for Extraction and Formulation Solvent Optimization

The calculated octanol-water partition coefficient (cLogP) for 3-mercapto-2-ethylpropanol is 0.93470, with a polar surface area (PSA) of 59.03 Ų . In contrast, the C4 homolog 3-mercapto-2-methylpropanol has a cLogP of 0.62770 and a PSA of 60.41 Ų . The higher cLogP of the target compound indicates it is approximately 2x more lipophilic, which can significantly affect its extraction efficiency from aqueous matrices using non-polar solvents, its behavior in biphasic reaction systems, and its substantivity in oil-based formulations.

Formulation Science Extraction Chemistry Physical Chemistry

Optimal Scientific and Industrial Use-Cases for 3-Mercapto-2-ethylpropanol Based on Its Differentiating Properties


Analytical Reference Standard for Thiol-Specific Method Development in GC-MS and GC-Olfactometry

The confirmed Kovats retention index of 1020 on a non-polar CP-Sil-5CB column [1] makes 3-mercapto-2-ethylpropanol a valuable reference compound for developing and validating gas chromatographic methods aimed at separating and identifying polyfunctional thiols in complex food or environmental samples. Its retention index serves as a calibration point between smaller C4 mercapto alcohols and larger C6 homologs like 3-mercaptohexanol, improving the accuracy of compound identification when mass spectral libraries provide ambiguous matches.

Targeted Alliaceous Flavor Ingredient for Clean-Label Savory Formulations

For R&D teams formulating savory flavors, the single-note 'onion' character of this compound [1] offers a tool to impart a specific alliaceous top note without introducing the 'broth' or 'sweaty' off-notes associated with the structurally similar 3-mercapto-2-methylpropanol [2]. This specificity can simplify the creation of clean-label 'natural onion'-type flavor profiles where ingredient list simplicity is a competitive advantage.

A Calibrant for Predicting Extraction Efficiency in Multi-Phase Food and Beverage Systems

The moderate lipophilicity of 3-mercapto-2-ethylpropanol (cLogP = 0.93) [1] positions it as a model compound for studying sulfur odorant partitioning in biphasic systems, such as oil-water emulsions or the headspace of alcoholic beverages. Its behavior can help researchers predict the release and persistence of thiol aromas, directly informing the optimization of extraction protocols or the design of flavor delivery systems where the balance between hydrophilic and lipophilic character is critical.

A Critical Negative Control in Structure-Odor Relationship (SOR) Studies on Branched Thiols

In academic or industrial research into structure-odor relationships (SOR), the ethyl versus methyl branching difference provides a key comparison point. Using 3-mercapto-2-ethylpropanol alongside its methyl analog allows scientists to isolate the impact of extending the alkyl chain by one methylene unit on odor quality and intensity. This makes the compound an essential component of a systematically varied chemical library designed to probe thiol-receptor interactions.

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